molecular formula C16H25N3OS2 B6471675 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640978-92-1

4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471675
CAS No.: 2640978-92-1
M. Wt: 339.5 g/mol
InChI Key: YFPPZSOZIOHJFA-UHFFFAOYSA-N
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Description

The compound 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic organic molecule featuring a 2,4-dimethylthiazole core linked via a methyl-piperidine bridge to a thiomorpholine moiety. The thiazole ring is substituted with two methyl groups at positions 2 and 4, contributing to steric hindrance and electronic effects that influence reactivity and biological interactions . The piperidine-3-carbonyl group introduces conformational flexibility, while the thiomorpholine (a six-membered ring containing one sulfur and one nitrogen atom) may enhance solubility and metabolic stability compared to oxygen-containing analogs like morpholine .

Properties

IUPAC Name

[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS2/c1-12-15(22-13(2)17-12)11-18-5-3-4-14(10-18)16(20)19-6-8-21-9-7-19/h14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPPZSOZIOHJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with a suitable alkylating agent.

    Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, such as a 1,5-diamine.

    Coupling Reaction: The thiazole and piperidine rings are coupled using a carbonylation reaction to form the intermediate compound.

    Thiomorpholine Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and piperidine rings.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted thiomorpholine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core heterocycles , substituent effects , and synthetic pathways .

Table 1: Structural and Functional Comparison of Thiazole-Containing Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features References
Target Compound 2,4-Dimethylthiazole + thiomorpholine Piperidine-3-carbonyl bridge Not reported Thiomorpholine enhances sulfur-mediated interactions; methyl groups modulate steric effects
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (12a) Pyrazolo-pyrimidine + thiazole Phenyl group at pyrazole C-3 Not reported Synthesized via cycloaddition; potential for π-π stacking with aromatic systems
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-morpholinophenyl)amino)pyrimidine Thiazole + pyrimidine Morpholine-carbonyl at phenyl C-3 Not reported Morpholine improves solubility; pyrimidine enables hydrogen bonding
1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine Thiazole + piperidine Amino groups at thiazole C-2 and piperidine C-4 190.63 Primary amines may enhance binding to acidic residues; simpler structure
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carbonyl Thiazole + aryl substituent 2,4-Dimethylphenylamino group 248.31 Aromatic substituents may confer fluorescence or planar binding interactions

Structural and Electronic Differences

Thiazole Substitution Patterns: The target compound’s 2,4-dimethylthiazole contrasts with 2-[(2,4-dimethylphenyl)amino]-1,3-thiazole-5-carbonyl, where the thiazole is substituted with a dimethylphenylamino group. The dimethyl groups in the target compound reduce electrophilicity at the thiazole ring compared to electron-withdrawing carbonyl or amino substituents in analogs . In compound 12a, the thiazole is fused to a pyrazolo-pyrimidine system, creating a larger conjugated system that may enhance UV absorption or intercalation properties .

Heterocyclic Bridges and Moieties: The piperidine-thiomorpholine linkage in the target compound differs from morpholine-carbonyl groups (e.g., in ’s pyrimidine derivative). Thiomorpholine’s sulfur atom increases lipophilicity and may alter metabolic stability compared to morpholine’s oxygen .

Functional Implications

  • Bioactivity : While direct data are unavailable, analogs like methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate () exhibit anti-Toxoplasma gondii activity, suggesting thiazole derivatives may target parasitic enzymes . The target compound’s thiomorpholine group could similarly interact with sulfur-binding enzyme active sites.
  • Solubility and Permeability : Thiomorpholine’s sulfur atom may improve membrane permeability compared to morpholine derivatives, as seen in protease inhibitors (e.g., ’s hydroxymethyl-thiazole-pyrrolidine compound) .

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